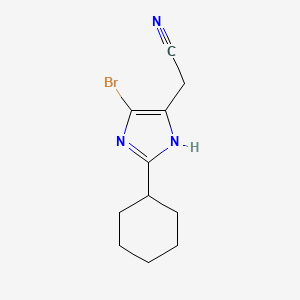
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted nitrile with a cyclohexylamine derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require heating and the presence of a base to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The nitrile group can undergo cyclization to form additional heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, but they often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation reactions may produce imidazole N-oxides .
Scientific Research Applications
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the bromo and cyclohexyl substituents can modulate the compound’s binding affinity and selectivity for different targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Similar structure but with a chloro substituent instead of bromo.
2-(4-Methyl-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Features a methyl group instead of bromo.
2-(4-Phenyl-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Contains a phenyl group in place of bromo.
Uniqueness
The presence of the bromo substituent in 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile imparts unique reactivity and properties compared to its analogs. The bromo group can participate in specific substitution reactions, and its electron-withdrawing nature can influence the compound’s overall electronic characteristics .
Properties
Molecular Formula |
C11H14BrN3 |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
2-(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C11H14BrN3/c12-10-9(6-7-13)14-11(15-10)8-4-2-1-3-5-8/h8H,1-6H2,(H,14,15) |
InChI Key |
HCWOPELYXOKPTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=C(N2)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



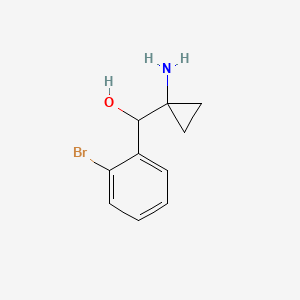
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)
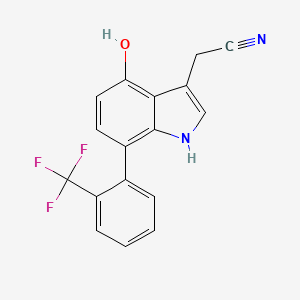

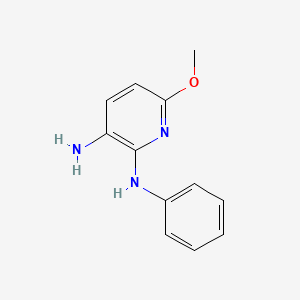
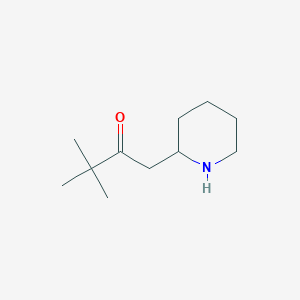
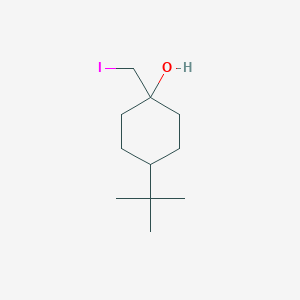
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
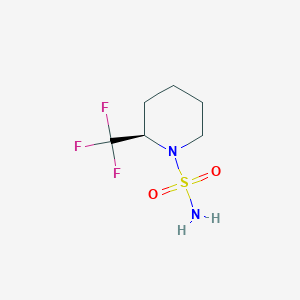

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
